molecular formula C11H14N2O3S B509833 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]butan-1-OL CAS No. 299202-85-0

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]butan-1-OL

Cat. No.: B509833
CAS No.: 299202-85-0
M. Wt: 254.31g/mol
InChI Key: GFRLOVHISTUQIF-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]butan-1-OL is a synthetic organic compound featuring a 1,2-benzisothiazole-1,1-dioxide (benzisothiazolylsulfonamide) core linked to a butan-1-ol chain via an amino group.

Properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-8-4-3-7-12-11-9-5-1-2-6-10(9)17(15,16)13-11/h1-2,5-6,14H,3-4,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRLOVHISTUQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCCO)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Chlorobenzonitrile Derivatives

A method described in CN103130738A (Chinese patent) involves reacting o-chlorobenzonitrile with anhydrous sodium sulfhydrate to form o-mercaptobenzonitrile , followed by chlorination to yield the benzisothiazole-1,1-dioxide core.

Step Reagents/Conditions Key Observations
1. Formation of mercaptobenzonitrileo-Chlorobenzonitrile, NaSH, DMF, 90–120°C, 6–9 hHigh yields under controlled temperature
2. Cyclization and oxidationCl₂ gas, water, heating, crystallizationCrude product purified via alkali treatment

This approach is efficient for constructing the benzisothiazole scaffold but requires adaptation to introduce the 4-aminobutanol side chain.

Introduction of the 4-Aminobutanol Chain

The 4-aminobutanol moiety can be synthesized separately and coupled to the benzisothiazole core.

Synthesis of 4-Aminobutanol

4-Aminobutanol is typically prepared via reduction of 4-aminobutyronitrile or hydrolysis of phthalimide intermediates. For example, CN104610075A describes a multi-step synthesis involving:

  • Acid-catalyzed reaction of a phthalimide derivative to form an intermediate.

  • Alkylation with oxammonium hydrochloride.

  • Reduction using lithium aluminum hydride (LiAlH₄).

Step Reagents/Conditions Yield
1. Intermediate formationRaw material A, HCl, 0°C → RT, 1 h90.8%
2. AlkylationOxammonium hydrochloride, pyridine, ethanol, 90°C, 45 min74%
3. ReductionLiAlH₄, THF, 25–60°C, 0.5–2 h

The final product is purified via column chromatography.

Coupling Strategies

The benzisothiazole core and 4-aminobutanol must be linked. Two primary approaches are:

Nucleophilic Aromatic Substitution

If the benzisothiazole contains a leaving group (e.g., bromine), the 4-aminobutanol can act as a nucleophile. For example, 6-bromo-benzo[d]isothiazol-3(2H)-one 1,1-dioxide (synthesized via ammonium hydroxide and acidification) could undergo substitution with 4-aminobutanol under basic conditions.

Reaction Conditions Outcome
Bromine displacement4-Aminobutanol, K₂CO₃, DMF, 80°C, 12 hSubstitution at position 6 or 3 (depending on regiochemistry)

However, regioselectivity challenges may arise due to the electron-withdrawing dioxido group.

Reductive Amination

An alternative route involves reductive coupling of an aldehyde or ketone intermediate with 4-aminobutanol. For instance, a benzisothiazole aldehyde derivative could react with 4-aminobutanol in the presence of NaBH₃CN or H₂/Pd-C.

Step Reagents/Conditions Yield
1. Aldehyde formationBenzisothiazole nitrile → LiAlH₄ reduction
2. Reductive amination4-Aminobutanol, NaBH₃CN, MeOH, RT, 24 hModerate

This method is less direct but offers flexibility for side-chain modifications.

Alternative Synthetic Pathways

One-Pot Cyclization and Functionalization

A method from EP0702008A2 describes a one-pot process for benzisothiazol-3-one synthesis, which could be adapted by introducing the 4-aminobutanol during cyclization.

Step Reagents/Conditions Advantages
1. Thioamide formationo-Halobenzonitrile, alkanethiol, baseHigh yield, minimal steps
2. HalogenationCl₂, H₂O, 0–150°CFormation of dioxido group

Introducing the 4-aminobutanol at this stage would require careful control of reaction kinetics.

DBU-Promoted Cyclization

A study in COM-19-14033 highlights DBU (1,8-diazabicycloundec-7-ene) as a catalyst for cyclizing 2-(aminosulfonyl)-N-methylbenzothioamides to benzothiazole-thione dioxides. This method could be extended to include the 4-aminobutanol chain post-cyclization.

Step Reagents/Conditions Outcome
1. CyclizationDBU, toluene, refluxFormation of benzisothiazole core
2. Amine coupling4-Aminobutanol, EDCI, DMAPSide-chain attachment

Challenges and Considerations

  • Regioselectivity : The benzisothiazole ring has multiple reactive sites (e.g., positions 3, 5, 6). Ensuring substitution at the desired position requires careful control of steric and electronic factors.

  • Stability of Intermediates : The dioxido group is sensitive to reducing agents, which may complicate coupling reactions.

  • Purification : The presence of polar functional groups (e.g., -OH, -NH₂) necessitates chromatographic purification, as seen in the synthesis of 4-aminobutanol.

Proposed Synthetic Route

Combining insights from the above methods, a viable route could involve:

  • Benzisothiazole-1,1-dioxide synthesis via o-chlorobenzonitrile and NaSH.

  • Bromination at the 3-position using PBr₃ or Br₂.

  • Nucleophilic substitution with 4-aminobutanol under basic conditions.

Step Reagents/Conditions References
1. Benzisothiazole synthesiso-Chlorobenzonitrile, NaSH, DMF, 90–120°C
2. BrominationBr₂, CH₂Cl₂, 0°C → RT
3. Amination4-Aminobutanol, K₂CO₃, DMF, 80°C

Chemical Reactions Analysis

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]butan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]butan-1-OL is in the field of medicinal chemistry . The compound has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of benzisothiazole exhibit significant antibacterial and antifungal properties, making them suitable for developing new antibiotics or antifungal agents .

Case Studies

  • Antimicrobial Activity : A study assessed the antimicrobial efficacy of various benzisothiazole derivatives, including compounds similar to this compound. The results demonstrated a noteworthy inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .
  • Dermal Toxicity Evaluation : Another study focused on the dermal toxicity of related compounds. It was found that while some derivatives showed mild irritation, they did not exhibit systemic toxicity at therapeutic doses. This suggests that compounds like this compound could be safe for topical applications in pharmaceuticals .

Biochemical Applications

In biochemistry, the compound's ability to interact with biological systems makes it a candidate for proteomics research . It can serve as a probe for studying protein interactions or modifications due to its functional groups that can participate in chemical reactions with biomolecules .

Potential Uses:

  • Protein Labeling : The compound could be utilized in labeling proteins for tracking and studying their behavior in cellular environments.
  • Enzyme Inhibition Studies : Its structural similarity to known enzyme inhibitors allows it to be investigated as a potential inhibitor for specific enzymes involved in disease pathways.

Materials Science

In materials science, compounds featuring benzisothiazole structures have been explored for their use in creating polymeric materials with enhanced properties such as UV resistance and antimicrobial activity. The incorporation of this compound into polymer matrices could lead to innovations in coatings and packaging materials that require durability and protection against microbial contamination .

Summary Table of Applications

Application AreaDescriptionRelevant Studies
Medicinal ChemistryAntimicrobial agent developmentAntimicrobial activity studies
BiochemistryProtein labeling and enzyme inhibition studiesProteomics research applications
Materials ScienceDevelopment of antimicrobial and UV-resistant polymersInnovations in coatings

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]butan-1-ol involves its interaction with specific molecular targets. The benzisothiazole ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

Core Benzisothiazole Motif

The benzisothiazole-1,1-dioxide group is a common feature among several pharmaceuticals and research compounds:

  • 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]butan-1-OL: Contains a butan-1-ol chain (C₄H₉OH) attached to the benzisothiazole core .
  • QY-8632 (4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenol): Substitutes the butanol chain with a phenolic ring bearing isopropyl and methyl groups (C₁₇H₁₈N₂O₃S) .
  • Ziprasidone and Lurasidone : Antipsychotics with piperazinyl-ethyl or bicyclic substituents (e.g., ziprasidone: C₂₁H₂₁ClN₄O₄S·HCl·H₂O) .

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound Not explicitly provided* ~300 (estimated) Butan-1-ol chain
QY-8632 C₁₇H₁₈N₂O₃S 330.4 Phenolic ring (isopropyl, methyl)
3-[(1,1-Dioxido...)phenyl isonicotinate C₁₉H₁₃N₃O₄S 379.39 Isonicotinate ester
Ziprasidone HCl C₂₁H₂₁ClN₄O₄S·HCl·H₂O 467.42 Piperazinyl-ethyl, indolone core
Functional Group Impact
  • Hydrophilicity: The butan-1-ol chain in the target compound likely enhances solubility compared to QY-8632’s phenolic ring .

Biological Activity

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]butan-1-OL is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, as well as its toxicity profiles based on various studies.

The compound is characterized by the following molecular details:

  • Molecular Formula : C₁₄H₁₃N₂O₃S
  • Molecular Weight : 288.32 g/mol
  • CAS Number : 314036-10-7

Antibacterial Activity

Research indicates that derivatives of benzisothiazole, including this compound, exhibit notable antibacterial properties. A study evaluated various derivatives against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, demonstrating significant antibacterial effects. The structure-activity relationship suggests that modifications in the benzisothiazole moiety can enhance antibacterial potency .

Compound TypeTarget BacteriaActivity Level
Benzisothiazole DerivativesBacillus subtilisSignificant
Staphylococcus aureusSignificant

Antifungal Activity

In vitro studies have shown that certain derivatives possess antifungal activity, although this is highly dependent on the specific substituents present on the benzisothiazole ring. Some compounds demonstrated selective antifungal activity against various fungal strains while others showed minimal effects .

Compound TypeTarget FungiActivity Level
Benzisothiazole DerivativesCandida albicansModerate
Aspergillus nigerWeak

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of any new compound. Research utilizing zebrafish embryos indicated that certain concentrations of this compound resulted in developmental toxicity. The observed effects included alterations in heart rate and morphology at higher concentrations .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed that this compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL against resistant strains .

Case Study 2: Fungal Inhibition

Another investigation focused on the antifungal properties of the compound against Candida albicans. The study revealed a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating promising potential for therapeutic applications in treating fungal infections .

Q & A

Q. What are the standard protocols for synthesizing 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]butan-1-OL, and how can purity be optimized during synthesis?

Synthesis typically involves coupling 1,2-benzisothiazol-3-amine derivatives with hydroxylated alkyl chains under controlled conditions. A common approach is to use nucleophilic substitution or condensation reactions, as seen in analogous benzisothiazolone syntheses . For purity optimization:

  • Employ column chromatography with silica gel (gradient elution: hexane/ethyl acetate) to isolate intermediates.
  • Use recrystallization in ethanol or methanol to refine the final product.
  • Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (≥97% threshold) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and functional groups?

A combination of techniques is required:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the benzisothiazole core and amino-butanol sidechain.
  • FT-IR : Identify sulfonamide (S=O stretching at ~1150–1300 cm1^{-1}) and hydroxyl (O-H stretching at ~3200–3600 cm1^{-1}) groups.
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • X-ray diffraction : For crystalline derivatives, single-crystal X-ray analysis resolves stereochemistry and bond angles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and nucleophilic/electrophilic sites.
  • Molecular docking : Simulate binding affinities to target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. For example, benzisothiazole derivatives often target microbial enzymes due to sulfonamide interactions with active sites .
  • Validate predictions with experimental data (e.g., enzyme inhibition assays) to resolve discrepancies between theoretical and observed activities .

Q. What experimental designs are suitable for assessing its environmental fate and ecotoxicological impacts?

Adopt a tiered approach inspired by Project INCHEMBIOL :

  • Phase 1 (Lab-scale) :
    • Determine physicochemical properties (logP, water solubility) via shake-flask methods.
    • Study hydrolysis/photolysis rates under controlled pH and UV exposure.
  • Phase 2 (Ecotoxicology) :
    • Acute toxicity assays using Daphnia magna (OECD 202 guidelines) .
    • Chronic exposure studies to evaluate bioaccumulation in model organisms.
  • Phase 3 (Field simulations) :
    • Multi-compartment microcosms to assess distribution in soil/water systems.
    • Monitor degradation metabolites via LC-MS/MS .

Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. therapeutic potential) be resolved?

  • Dose-response analysis : Compare IC50_{50} values across cell lines (e.g., cancer vs. normal cells) to identify selective toxicity.
  • Mechanistic studies : Use transcriptomics/proteomics to differentiate pathways affected at varying concentrations.
  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%) and incubation time to minimize artifacts .

Methodological Challenges in Data Interpretation

Q. What strategies address low yields in large-scale synthesis while maintaining stereochemical integrity?

  • Optimize solvent systems (e.g., switch from THF to DMF for better solubility).
  • Introduce protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions.
  • Use catalytic asymmetric synthesis with chiral ligands (e.g., BINOL derivatives) to enhance enantiomeric excess .

Q. How can researchers differentiate between degradation products and synthetic impurities in stability studies?

  • Forced degradation : Expose the compound to stress conditions (heat, light, pH extremes) and profile degradation products via LC-HRMS.
  • Isotopic labeling : Synthesize 13C^{13}C- or 15N^{15}N-labeled analogs to trace metabolic pathways.
  • Comparative analysis : Cross-reference with synthetic byproducts identified during initial purification .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC139.5–140°C
LogP (Octanol-Water)Shake-flask1.8 ± 0.2
Cytotoxicity (Daphnia magna)OECD 202EC50_{50} = 12.5 µM
Hydrolysis Half-life (pH 7)LC-MS/MS48 hours

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